2-(Pyrrolidin-1-yl)aniline

Descripción

Nomenclature and Chemical Identity in Scholarly Contexts

In academic literature and chemical databases, 2-(pyrrolidin-1-yl)aniline is systematically identified to ensure clarity and reproducibility in research. Its chemical identity is defined by a set of standardized nomenclature and identifiers.

The preferred IUPAC (International Union of Pure and Applied Chemistry) name for this compound is this compound. matrix-fine-chemicals.com It is also recognized by its CAS (Chemical Abstracts Service) Registry Number, 21627-58-7, which is a unique identifier for this specific chemical substance. matrix-fine-chemicals.combldpharm.com The molecular formula of this compound is C₁₀H₁₄N₂, and it has a molecular weight of approximately 162.24 g/mol . matrix-fine-chemicals.comcookechem.com

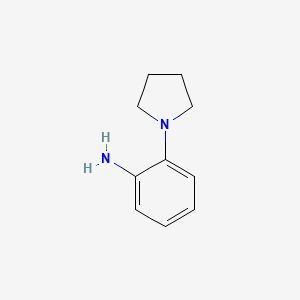

The structure of this compound consists of a pyrrolidine (B122466) ring attached to an aniline (B41778) molecule at the ortho-position (the carbon atom adjacent to the amino group on the benzene (B151609) ring). This arrangement of a saturated heterocycle and an aromatic amine within the same molecule provides multiple sites for chemical reactions, contributing to its versatility as a synthetic intermediate.

Table 1: Chemical Identity of this compound

| Identifier | Value |

| Preferred IUPAC Name | This compound matrix-fine-chemicals.com |

| CAS Number | 21627-58-7 matrix-fine-chemicals.combldpharm.com |

| Molecular Formula | C₁₀H₁₄N₂ matrix-fine-chemicals.com |

| Molecular Weight | 162.24 g/mol matrix-fine-chemicals.comcookechem.com |

| InChIKey | BFPUBGCFJMIZDF-UHFFFAOYSA-N matrix-fine-chemicals.com |

| Canonical SMILES | C1CCN(C1)C2=CC=CC=C2N uni.lu |

Significance and Research Trajectory of this compound Derivatives

The true significance of this compound in academic research is most evident in the study and synthesis of its derivatives. The core structure of this compound provides a robust platform for the development of new molecules with tailored properties. The pyrrolidine moiety, a five-membered nitrogen-containing heterocycle, is a prevalent feature in many natural products and pharmacologically active compounds. tandfonline.comtandfonline.com Its presence can influence a molecule's physical and chemical properties, such as solubility, basicity, and the ability to form hydrogen bonds.

The research trajectory of this compound derivatives has been particularly prominent in medicinal chemistry. Scientists have explored how modifications to this core structure can lead to compounds with a range of biological activities. For instance, the aniline portion of the molecule can be readily modified through various chemical reactions, allowing for the introduction of different functional groups. These modifications can dramatically alter the compound's interaction with biological targets.

A key area of investigation has been the synthesis of novel compounds for potential therapeutic applications. Research has shown that derivatives of pyrrolidine can be synthesized to target specific biological pathways. researchgate.netnih.gov For example, studies have focused on creating derivatives with potential anti-inflammatory or anticancer properties. smolecule.com The synthesis of such derivatives often involves multi-step processes, including palladium-catalyzed cross-coupling reactions, to build more complex molecular architectures based on the this compound scaffold. smolecule.com

Furthermore, the introduction of substituents onto the pyrrolidine ring itself has been a fruitful area of research. For example, the strategic placement of fluorine atoms to create fluorinated pyrrolidine derivatives can enhance metabolic stability and alter the pharmacological activity of the resulting compounds. This approach has been used to develop compounds with potential applications in areas such as neuropharmacology and antimicrobial research.

In addition to medicinal chemistry, derivatives of this compound are also of interest in the field of catalysis. The nitrogen atoms in the molecule can coordinate with metal centers, making some of its derivatives potential ligands for catalytic systems. These systems can be used to facilitate a variety of organic transformations. For instance, palladium catalysts incorporating ligands derived from aniline have been used for C-H olefination reactions, a powerful method for creating carbon-carbon bonds. researchgate.net

The ongoing research into this compound and its derivatives highlights the compound's importance as a foundational structure in the quest for new chemical entities with valuable properties. The ability to systematically modify its structure allows researchers to fine-tune molecular properties and explore a vast chemical space for a wide range of applications.

Structure

3D Structure

Propiedades

IUPAC Name |

2-pyrrolidin-1-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2/c11-9-5-1-2-6-10(9)12-7-3-4-8-12/h1-2,5-6H,3-4,7-8,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFPUBGCFJMIZDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60359086 | |

| Record name | 2-pyrrolidin-1-ylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60359086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21627-58-7 | |

| Record name | 2-pyrrolidin-1-ylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60359086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(pyrrolidin-1-yl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes for 2-(Pyrrolidin-1-yl)aniline

The primary methods for synthesizing this compound and its derivatives include condensation reactions, alumina-catalyzed transformations, the Paal-Knorr pyrrole (B145914) synthesis, alkylation of precursor molecules, and multi-component reactions.

Condensation reactions represent a fundamental approach for the synthesis and functionalization of the this compound framework. A direct and common application involves the formation of an amide bond by reacting this compound with a carboxylic acid. For instance, the synthesis of (S)-2-Phenyl-N-(2-(pyrrolidin-1-yl)phenyl)butanamide is achieved by stirring 2-(1-pyrrolidinyl)aniline with (S)-(-)-2-phenylbutyric acid. nih.gov This reaction is typically facilitated by a peptide coupling agent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), in the presence of a non-nucleophilic base like ethyldiisopropylamine. nih.gov

Similarly, derivatives can be prepared through condensation. New pyrrolidine (B122466) derivatives have been synthesized by condensing N-(3-acetylphenyl)-2-(pyrrolidin-1-yl)acetamide with various substituted anilines in ethanol, using glacial acetic acid as a catalyst. researchgate.net The core amine of the aniline (B41778) moiety in these examples acts as a nucleophile, attacking an electrophilic carbonyl group to form a new carbon-nitrogen bond, releasing a small molecule like water in the process.

Table 1: Examples of Condensation Reactions

| Reactant 1 | Reactant 2 | Coupling Agent/Catalyst | Product | Ref |

|---|---|---|---|---|

| 2-(1-Pyrrolidinyl)aniline | (S)-(-)-2-Phenylbutyric acid | HATU, Ethyldiisopropylamine | (S)-2-Phenyl-N-(2-(pyrrolidin-1-yl)phenyl)butanamide | nih.gov |

| 2-(1H-Pyrrol-1-yl)aniline | 2-Chloronicotinaldehyde | Acetic Acid | 2-Chloro-N-(2-(1H-pyrrol-1-yl)phenyl)nicotinamide derivative | nih.gov |

| N-(3-acetylphenyl)-2-(pyrrolidin-1-yl)acetamide | Substituted Aniline | Glacial Acetic Acid | Schiff base derivatives of pyrrolidine | researchgate.net |

Alumina (B75360) (Al₂O₃) serves as a low-cost and effective solid acid catalyst for synthesizing N-substituted pyrroles, including derivatives of this compound, via the Paal-Knorr reaction. mdpi.comresearchgate.net A notable example is the solvent-free reaction of o-phenylenediamine (B120857) with acetonylacetone at 60 °C, which yields 2-(2,5-dimethyl-1H-pyrrol-1-yl)aniline. mdpi.com

The catalytic activity is highly dependent on the specific phase of alumina used. Studies comparing different commercially available aluminas revealed that CATAPAL 200, which consists of the boehmite phase, provides significantly higher yields than CATALOX-type aluminas, which are primarily the γ-Al₂O₃ phase. mdpi.com The superior performance of CATAPAL 200 is attributed to its high percentage of Brønsted–Lewis acid sites (23%) and larger pore diameter (37.8 nm), which efficiently catalyze the necessary condensation and dehydration steps of the synthesis. mdpi.comresearchgate.net This method is advantageous due to its operational simplicity, high yields, reduced reaction times, and the reusability of the catalyst. researchgate.net

Table 2: Effect of Alumina Catalyst on Paal-Knorr Synthesis of 2,5-dimethyl-1-(4-tolyl)-1H-pyrrole

| Catalyst (Alumina Type) | Phase | Yield (%) | Ref |

|---|---|---|---|

| CATAPAL 200 | Boehmite | 96 | mdpi.com |

| CATAPAL C-1 | Boehmite | 88 | mdpi.com |

| CATALOX B | γ-Al₂O₃ | 34 | mdpi.com |

| CATALOX HT-25 | γ-Al₂O₃ | 27 | mdpi.com |

The Paal-Knorr synthesis is a classic and widely used method for preparing substituted pyrroles from 1,4-dicarbonyl compounds and primary amines or ammonia. wikipedia.orgorganic-chemistry.org This reaction is fundamental for creating N-arylpyrrole derivatives, such as 2-(1H-pyrrol-1-yl)aniline and its analogues. The synthesis involves the condensation of the amine with the diketone, typically under neutral or weakly acidic conditions, to form a di-imine intermediate which then cyclizes and dehydrates to form the aromatic pyrrole ring. organic-chemistry.orgresearchgate.net

A common precursor for the 1,4-dicarbonyl component is 2,5-dimethoxytetrahydrofuran (B146720), which hydrolyzes in situ under acidic conditions to form succinaldehyde. An iron(III) chloride-catalyzed Paal-Knorr condensation of 2,5-dimethoxytetrahydrofuran with various anilines in water provides an operationally simple and economical route to N-substituted pyrroles. organic-chemistry.org The reaction conditions, particularly pH, are critical; strongly acidic conditions (pH < 3) can favor the formation of furan (B31954) derivatives as the major product. organic-chemistry.org

This synthetic strategy involves introducing the pyrrolidine ring onto an aniline-based intermediate via an alkylation reaction. The synthesis of 3-Methyl-4-[2-(pyrrolidin-1-yl)ethoxy]aniline, a derivative of the target compound, illustrates this approach. One method involves the reaction of 3-methyl-4-hydroxyaniline with pyrrolidin-1-yl ethyl bromide using a base like potassium carbonate in a solvent such as dimethylformamide. smolecule.com This reaction forms an ether linkage, attaching the pyrrolidine moiety to the aniline core.

Another pathway involves the alkylation of a nitrogen atom. A copper-catalyzed three-component tandem amination/cyanation/alkylation sequence has been developed that starts with a primary amine-tethered alkyne to produce α-cyano substituted pyrrolidines in a single pot. nih.gov In drug synthesis, complex molecules are often built up by alkylating a proline (a pyrrolidine carboxylic acid) derivative, which is then further modified. mdpi.com

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing structural elements of all starting materials, offer a highly efficient pathway to complex pyrrolidine derivatives. frontiersin.org These reactions are prized for their atom economy and step efficiency. tandfonline.com

A well-documented MCR for producing pyrrolidinone derivatives involves the reaction of aromatic aldehydes, anilines, and ethyl 2,4-dioxovalerate in glacial acetic acid. beilstein-journals.org The resulting 4-acetyl-3-hydroxy-3-pyrroline-2-ones can be further reacted with amines to generate a library of 1,4,5-trisubstituted pyrrolidine-2,3-diones. tandfonline.combeilstein-journals.org Another powerful MCR is the 1,3-dipolar cycloaddition reaction. tandfonline.com In this process, an azomethine ylide, often generated in situ from the condensation of an amine (like an amino acid) and an aldehyde, reacts with a dipolarophile (such as an alkene or alkyne) to form the five-membered pyrrolidine ring with high stereoselectivity. tandfonline.comtandfonline.com

Table 3: Examples of Multi-component Reactions for Pyrrolidine Synthesis

| Reaction Type | Components | Key Intermediate | Product Class | Ref |

|---|---|---|---|---|

| Three-component | Aromatic Aldehyde, Aniline, Ethyl 2,4-dioxovalerate | Iminium species | 4-Acetyl-3-hydroxy-3-pyrroline-2-ones | beilstein-journals.org |

| [3+2] Cycloaddition | Isatin, Phenylalanine, Substituted Piperidin-4-one | Azomethine ylide | Spirooxindole-pyrrolidine hybrids | tandfonline.com |

| Three-component | Aldehyde, Amine, Dimethylacetylenedicarboxylate (DMAD) | - | Pyrrolidine-2-one derivatives | frontiersin.orgpreprints.org |

Mechanistic Investigations of Synthesis

Understanding the reaction mechanisms is crucial for optimizing synthetic routes. For the Paal-Knorr synthesis, detailed mechanistic studies by V. Amarnath in 1991 challenged the long-held assumption of an enamine intermediate. wikipedia.orgorganic-chemistry.org His work demonstrated that the reaction instead proceeds through the formation of a hemiaminal, resulting from the nucleophilic attack of the amine on a protonated carbonyl group. This intermediate then attacks the second carbonyl to form a 2,5-dihydroxytetrahydropyrrole derivative, which subsequently undergoes dehydration to yield the final pyrrole product. wikipedia.orgorganic-chemistry.org

For the three-component synthesis of 4-acetyl-3-hydroxy-3-pyrroline-2-ones, the proposed mechanism begins with the acid-catalyzed condensation of an aromatic aldehyde and aniline to form an imine, which is then protonated to an iminium species. beilstein-journals.org Concurrently, ethyl 2,4-dioxovalerate exists in equilibrium with its enol tautomer. A Michael-type addition of the enol to the iminium species occurs, followed by an intramolecular nucleophilic attack of the amino group onto a carboxylate group, leading to ring closure and the final product. beilstein-journals.org Density functional theory (DFT) calculations have been employed to support these proposed pathways and explore the reaction's energetic landscape. beilstein-journals.orgbeilstein-journals.org

Acid-catalyzed Cyclization in Pyrrole Formation

Acid-catalyzed cyclization is a fundamental strategy for the formation of pyrrole rings. researchgate.netrsc.orgmetu.edu.tr One common approach involves the Clauson-Kaas reaction, which utilizes the condensation of a primary amine, such as aniline, with 2,5-dimethoxytetrahydrofuran in the presence of an acid catalyst. researchgate.netbeilstein-journals.org This method is effective for converting a primary amino group into a pyrrole ring and is particularly useful for synthesizing polycyclic structures containing a pyrrole moiety. researchgate.net The reaction mechanism typically begins with the hydrolysis of 2,5-dimethoxytetrahydrofuran in the presence of an acid to form a 1,4-dicarbonyl compound. beilstein-journals.org This intermediate then condenses with the aniline to form the pyrrole ring. beilstein-journals.org

Another pathway involves the reaction of 1,3-dicarbonyl compounds with primary amines. researchgate.netmetu.edu.tr This process often proceeds through the formation of an enaminone intermediate, which then undergoes a regioselective 5-exo-dig cyclization to yield the pyrrole ring. researchgate.net The use of trifluoroacetic acid (TFA) as a catalyst has been shown to be effective in promoting this cyclization. metu.edu.tr

The following table summarizes key aspects of acid-catalyzed pyrrole synthesis from aniline derivatives:

| Starting Materials | Catalyst | Key Intermediate | Reaction Type | Ref |

| Aniline, 2,5-dimethoxytetrahydrofuran | Acid (e.g., Squaric acid, FeCl₃) | 1,4-dicarbonyl compound | Clauson-Kaas reaction | researchgate.netbeilstein-journals.org |

| 1,3-dicarbonyl compounds, Primary amines | Trifluoroacetic acid (TFA) | Enaminone | 5-exo-dig cyclization | researchgate.netmetu.edu.tr |

Reaction Mechanisms in Pyrrolidine-2,3-dione Synthesis

The synthesis of pyrrolidine-2,3-diones often involves multi-component reactions. beilstein-journals.orgresearchgate.net A common method is the reaction of an aromatic aldehyde, aniline, and ethyl 2,4-dioxovalerate in the presence of an acid catalyst like glacial acetic acid. beilstein-journals.org The proposed mechanism for this reaction begins with the acid-catalyzed condensation of the aromatic aldehyde and aniline to form an imine intermediate. beilstein-journals.org This imine is then protonated to an iminium species. beilstein-journals.org Concurrently, the ethyl 2,4-dioxovalerate exists in equilibrium with its enol form, which acts as a nucleophile and attacks the iminium salt. beilstein-journals.org

These resulting 3-pyrroline-2-one (B142641) derivatives can be further reacted with aliphatic amines to produce 1,4,5-trisubstituted pyrrolidine-2,3-diones. beilstein-journals.orgresearchgate.net Computational studies have been employed to elucidate the reaction mechanism between the 3-pyrroline-2-one derivative and an aliphatic amine, such as methylamine (B109427). beilstein-journals.orgresearchgate.net These studies suggest that the reaction proceeds favorably to form the main product, with kinetic selectivity playing a more significant role than thermodynamic selectivity. beilstein-journals.orgresearchgate.net

| Reactants | Catalyst/Solvent | Key Intermediates | Product Type | Ref |

| Aromatic aldehyde, Aniline, Ethyl 2,4-dioxovalerate | Glacial acetic acid | Imine, Iminium species, Enol | 4-Acetyl-3-hydroxy-3-pyrroline-2-ones | beilstein-journals.org |

| 3-Pyrroline-2-one derivative, Aliphatic amine | Ethanol | Enamine | 1,4,5-Trisubstituted pyrrolidine-2,3-diones | beilstein-journals.orgresearchgate.net |

Carbene/Carbenoid N-H Insertion Reactions in Aniline Systems

Carbene and carbenoid N-H insertion reactions are powerful tools for the construction of pyrrolidine rings. mdpi.comresearchgate.net These reactions involve the generation of a metal carbene, which then undergoes an insertion into the N-H bond of an aniline derivative. mdpi.comresearchgate.net Rhodium(II) and copper catalysts are commonly employed for this transformation. mdpi.comnih.gov

A dual-catalysis system, for instance using Rh(II) and Pd(0), can lead to a cascade reaction involving carbenoid N-H insertion followed by an allylation step, resulting in highly functionalized and polysubstituted pyrrolidines. mdpi.com The reaction proceeds through several active intermediates, including metallocarbenes and ammonium (B1175870) ylides. mdpi.comresearchgate.net Control experiments have demonstrated that both the rhodium and palladium catalysts are essential for the successful cascade reaction. mdpi.com In the absence of the palladium complex, the primary product is the intramolecular N-H insertion product. mdpi.com

| Catalyst System | Key Intermediates | Reaction Type | Product | Ref |

| Rh(II)/Pd(0) dual catalysis | Metallocarbenes, Ammonium ylides | Carbenoid N-H insertion/allylation cascade | Highly functionalized and polysubstituted pyrrolidines | mdpi.com |

| Ruthenium porphyrin | Alkyl carbene | Intramolecular C(sp³)-H insertion | Substituted pyrrolidines | nih.gov |

Synthesis of Functionalized and Substituted this compound Derivatives

The core structure of this compound can be modified to introduce a variety of functional groups and to build more complex heterocyclic systems. These derivatizations are crucial for tuning the chemical and biological properties of the resulting molecules.

Introduction of Electron-Withdrawing Groups

The introduction of electron-withdrawing groups onto the this compound scaffold can significantly influence its reactivity and properties. For instance, in the synthesis of 1,5-substituted pyrrolidin-2-ones from donor-acceptor cyclopropanes and anilines, the presence of electron-withdrawing substituents on the aniline ring is well-tolerated. mdpi.comnih.gov However, strongly deactivating groups like a nitro group can hinder the reaction, sometimes requiring harsher conditions or failing to yield the desired cyclized product. mdpi.comnih.gov

In the synthesis of pyrrolidine derivatives through multi-component reactions, aldehydes bearing both electron-donating and electron-withdrawing groups have been shown to increase the yields of the desired products. tandfonline.com Similarly, the synthesis of 3-arylidene-1-pyrrolines from N-(4,4-diethoxybutyl)imines is successful with arenes containing both electron-donating and withdrawing groups. researchgate.net

Derivatization for Benzothiazole (B30560) and Benzimidazole (B57391) Structures

The this compound moiety can serve as a precursor for the synthesis of benzothiazole and benzimidazole derivatives. The synthesis of benzothiazoles can be achieved through various methods, including the reaction of aniline derivatives with potassium thiocyanate (B1210189) in the presence of bromine and glacial acetic acid. researchgate.net Another approach involves a three-component reaction of aromatic amines, aliphatic amines, and elemental sulfur. acs.org

For the synthesis of benzimidazoles, a common method involves the oxidative cyclization of o-cyclic amine substituted anilines. mdpi.comencyclopedia.pub For example, pyrrolo[1,2-a]benzimidazoles can be prepared from commercial o-(pyrrolidin-1-yl)anilines using performic acid or by employing more environmentally friendly methods with recyclable ethyl acetate. mdpi.comencyclopedia.pub The reaction of this compound derivatives with various reagents can lead to a diverse range of substituted benzimidazole structures. researchgate.netresearchgate.netnih.gov

Synthesis of Pyrrolo[1,2-a]quinoxaline (B1220188) Derivatives

The condensation of 2-(1H-pyrrol-1-yl)aniline with various aldehydes is a key step in the synthesis of pyrrolo[1,2-a]quinoxalines. nih.govresearchgate.net This reaction is often carried out in the presence of acetic acid in ethanol. nih.gov The resulting pyrrolo[1,2-a]quinoxaline scaffold can be further functionalized by introducing different amino side chains. nih.gov

A general procedure for preparing the starting material, 2-(1H-pyrrol-1-yl)aniline, involves the reaction of a substituted 2-nitroaniline (B44862) with 2,5-dimethoxytetrahydrofuran in acetic acid, followed by reduction of the nitro group. rsc.org The Pictet-Spengler condensation, catalyzed by surfactants like p-dodecylbenzene sulfonic acid, has also been employed for the synthesis of the pyrrolo[1,2-a]quinoxaline core. unisi.it

| Starting Material | Reagent | Product | Ref |

| 2-(1H-Pyrrol-1-yl)aniline | Aldehydes | Pyrrolo[1,2-a]quinoxalines | nih.govresearchgate.net |

| 2-(1H-Pyrrol-1-yl)aniline | Ninhydrin, Alcohols/Amines | C-4 substituted pyrrolo[1,2-a]quinoxalines | researchgate.net |

Synthesis of Thiazole-Based Pyrrolidine Derivatives

The fusion of pyrrolidine and thiazole (B1198619) rings has been a subject of interest in medicinal chemistry due to the diverse biological activities exhibited by the resulting hybrid molecules. biointerfaceresearch.com A common strategy to achieve this is through the reaction of a substituted pyrrolidine precursor with reagents that enable the formation of the thiazole ring.

One prominent method involves the cyclization of N-aroylthiourea derivatives with α-haloketones. For instance, N-aroylthioureas containing a pyrrolidine moiety can be reacted with 3-(bromoacetyl)coumarin (B1271225) to yield polyfunctionalized 3-[2-(pyrrolidin-1-yl)thiazole-5-carbonyl]-2H-chromen-2-one derivatives. bohrium.com This reaction proceeds with good to excellent yields, demonstrating the efficiency of this pathway for creating complex molecules that combine pyrrolidine, thiazole, and coumarin (B35378) scaffolds. bohrium.com The general scheme for this synthesis involves the initial preparation of the N-aroylthiourea from a pyrrolidine-containing acid chloride and potassium thiocyanate, followed by the cyclization step.

Another approach involves a one-pot, three-component reaction. This method can utilize chalcone (B49325) derivatives, isatin, and L-4-thiazolidine carboxylic acid to produce thiazolo-pyrrolidine hybrids. tandfonline.com While this specific example does not start directly with this compound, it highlights a convergent and efficient strategy for accessing the thiazole-pyrrolidine core structure.

A further synthetic route to obtain 2-(pyrrolidin-1-yl)thiazoles starts from polysubstituted prolinate derivatives. ua.es These enantiomerically enriched pyrrolidines undergo a series of reactions, including the formation of an intermediate benzoylaminocarbo-N-thioylpyrrolidine, which then cyclizes upon reaction with an α-bromo ketone to form the desired 2-(pyrrolidin-1-yl)thiazole (B1362008) framework. ua.es The stability of the intermediate and the reaction conditions, such as temperature and solvent, are critical factors influencing the yield of the final product. ua.es For example, the reaction of the N-thioylpyrrolidine intermediate with 2-bromo-4'-methoxyacetophenone (B141222) in refluxing acetone (B3395972) yields the corresponding 2-(pyrrolidin-1-yl)thiazoles in good yields. ua.es

The following table summarizes representative examples of the synthesis of thiazole-based pyrrolidine derivatives, highlighting the reactants, conditions, and outcomes.

| Starting Material | Reagent(s) | Solvent | Conditions | Product | Yield (%) | Reference |

| 5,5-diphenylpyrrolidine N-aroylthioureas | 3-(bromoacetyl)coumarin | - | - | 3-[4-(substituted phenyl)-2-(pyrrolidin-1-yl)thiazole-5-carbonyl]-2H-chromen-2-ones | 81-97 | bohrium.com |

| Benzoylaminocarbo-N-thioylpyrrolidine | 2-bromo-4′-methoxyacetophenone | Acetone | Reflux, 24-48 h | 2-(Pyrrolidin-1-yl)thiazoles | 65-83 | ua.es |

| Chalcone derivatives, isatin, L-4-thiazolidine carboxylic acid | - | Methanol | - | Thiazolo-pyrrolidine hybrids | - | tandfonline.com |

Incorporation into Macrocyclic Structures

The integration of the this compound moiety into macrocyclic frameworks is a strategy employed in the design of potent and selective kinase inhibitors. The pyrrolidine group, often as a 2-(pyrrolidin-1-yl)ethoxy side chain, can enhance solubility and provide a key interaction point with the target protein.

A notable example is the synthesis of macrocyclic Janus kinase 2 (JAK2) and Fms-like tyrosine kinase-3 (FLT3) inhibitors. acs.orgnih.gov The synthesis of these complex molecules often involves a multi-step sequence. A key step is the macrocyclization, which can be achieved through various reactions, such as a Mitsunobu reaction or a nucleophilic aromatic substitution (SNAr) to close the ring.

For instance, in the synthesis of a potent JAK2/FLT3 inhibitor, a key intermediate containing a 2-(pyrrolidin-1-yl)ethoxy group attached to an aromatic ring is subjected to a macrocyclization reaction. acs.org The strategic placement of reactive functional groups on the linear precursor allows for the efficient formation of the large ring structure. The choice of the linker used to form the macrocycle is crucial, as it influences the conformational rigidity of the molecule and its binding affinity to the target. nih.gov

The following table outlines a generalized approach for incorporating a pyrrolidine-containing fragment into a macrocyclic structure, based on the synthesis of kinase inhibitors.

| Linear Precursor | Cyclization Reaction | Reagents/Conditions | Macrocyclic Product | Application | Reference |

| Di-functionalized aromatic compound with a 2-(pyrrolidin-1-yl)ethoxy side chain | Intramolecular SNAr or Etherification | Base (e.g., Cs2CO3), High Dilution | Macrocyclic JAK2/FLT3 Inhibitor | Treatment of Autoimmune Diseases | acs.org |

| Linear peptide or small molecule with terminal reactive groups (one being a pyrrolidine derivative) | Olefin Metathesis | Grubbs Catalyst | Conformationally Restricted Macrocycle | Checkpoint Kinase 1 (Chk1) Inhibitors | nih.gov |

Spectroscopic Characterization and Structural Elucidation in Advanced Chemical Studies

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms within a molecule.

Proton (¹H) NMR Analysis for Structural Confirmation

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number and types of hydrogen atoms in a molecule. In the ¹H NMR spectrum of 2-(Pyrrolidin-1-yl)aniline, recorded in deuterated chloroform (B151607) (CDCl₃), distinct signals corresponding to the aromatic and pyrrolidine (B122466) protons are observed.

The aromatic protons typically appear as multiplets in the downfield region of the spectrum. For instance, a multiplet observed between δ 7.75-7.72 ppm can be assigned to one of the aromatic protons. rsc.org Another multiplet is often seen around δ 7.38-7.34 ppm. rsc.org The protons on the aniline (B41778) ring also give rise to signals such as a doublet at approximately δ 6.90 ppm (J = 8.4 Hz) and a triplet at about δ 6.70 ppm (J = 7.6 Hz). rsc.org

The protons of the pyrrolidine ring exhibit characteristic signals in the upfield region. The methylene (B1212753) protons adjacent to the nitrogen atom typically appear as a multiplet around δ 3.22–3.19 ppm. rsc.org The remaining methylene protons of the pyrrolidine ring are observed as a multiplet in the range of δ 2.00-1.96 ppm. rsc.org The integration of these signals confirms the presence of the correct number of protons in each distinct chemical environment, validating the compound's structure.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz | Assignment |

|---|---|---|---|

| 7.75-7.72 | m | - | Aromatic H |

| 7.38-7.34 | m | - | Aromatic H |

| 6.90 | d | 8.4 | Aromatic H |

| 6.70 | t | 7.6 | Aromatic H |

| 3.22-3.19 | m | - | N-CH₂ (Pyrrolidine) |

| 2.00-1.96 | m | - | CH₂ (Pyrrolidine) |

Note: Data recorded in CDCl₃. rsc.org

Carbon (¹³C) NMR Analysis and Chemical Shift Assignments

Carbon-13 NMR (¹³C NMR) spectroscopy provides valuable information about the carbon skeleton of a molecule. In the ¹³C NMR spectrum of this compound, distinct signals are observed for the aromatic and pyrrolidine carbons.

The aromatic carbons exhibit signals in the downfield region, typically between δ 115 and 143 ppm. For example, signals can be observed at approximately δ 142.92, 133.14, 126.89, and 115.61 ppm, corresponding to the carbons of the aniline ring. rsc.org The carbon atom attached to the pyrrolidine nitrogen is also found in this region. rsc.org

The carbons of the pyrrolidine ring resonate at higher field strengths. The methylene carbons adjacent to the nitrogen atom typically show a signal around δ 50.53 ppm, while the other methylene carbons of the ring appear at approximately δ 25.89 ppm. rsc.org

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) in ppm | Assignment |

|---|---|

| 142.92 | Aromatic C |

| 133.14 | Aromatic C |

| 126.89 | Aromatic C |

| 115.61 | Aromatic C |

| 50.53 | N-CH₂ (Pyrrolidine) |

| 25.89 | CH₂ (Pyrrolidine) |

Note: Data recorded in CDCl₃. rsc.org

Two-Dimensional NMR Techniques (HSQC, HMBC, COSY)

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Correlation Spectroscopy (COSY), are powerful tools for unambiguously assigning proton and carbon signals and confirming the connectivity of atoms within a molecule. rsc.org

COSY spectra reveal proton-proton couplings, helping to identify adjacent protons in the molecular structure. For this compound, COSY would show correlations between the coupled aromatic protons and between the adjacent methylene protons of the pyrrolidine ring.

HSQC spectra correlate directly bonded proton and carbon atoms. This technique allows for the direct assignment of a proton signal to its attached carbon atom, confirming the assignments made from the 1D NMR spectra.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups.

A broad absorption band is typically observed in the region of 3423 cm⁻¹, which is characteristic of the N-H stretching vibration of the primary amine group (-NH₂). researchgate.net The presence of the aromatic ring is confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The C-N stretching vibrations of the aromatic amine and the pyrrolidine ring also give rise to characteristic bands in the fingerprint region of the spectrum.

Table 3: IR Spectroscopic Data for this compound and Related Compounds

| Frequency (cm⁻¹) | Assignment |

|---|---|

| 3423 | N-H stretch (Amine) |

| 2970 | C-H stretch (Aliphatic) |

| 1628 | C=C stretch (Aromatic) |

| 1598 | C=C stretch (Aromatic) |

| 1505 | C=C stretch (Aromatic) |

| 748 | C-H bend (Aromatic) |

Note: Data from related aniline derivatives. researchgate.netrsc.org

Mass Spectrometry (MS and HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the molecular formula of a compound.

For this compound, the mass spectrum would show a molecular ion peak ([M]⁺) corresponding to its molecular weight. In HRMS, the exact mass of the molecular ion can be measured with high precision. For example, related compounds have been analyzed using ESI-TOF (Electrospray Ionization - Time of Flight) mass spectrometry, yielding precise mass-to-charge ratios. rsc.orgrsc.org The fragmentation pattern observed in the mass spectrum can provide further structural information. For instance, the loss of fragments corresponding to the pyrrolidine ring or other parts of the molecule can help to confirm the proposed structure. Predicted collision cross-section values for various adducts of this compound have been calculated, providing further data for its identification. uni.lu

Table 4: Predicted Mass Spectrometry Data for this compound

| Adduct | m/z |

|---|---|

| [M+H]⁺ | 163.12297 |

| [M+Na]⁺ | 185.10491 |

| [M-H]⁻ | 161.10841 |

Note: Predicted values. uni.lu

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is characterized by absorption bands corresponding to π → π* and n → π* transitions.

The aromatic aniline system gives rise to strong absorptions in the UV region. The presence of the pyrrolidine substituent can cause a shift in the absorption maxima (λ_max) compared to unsubstituted aniline. The analysis of the UV-Vis spectrum can provide insights into the electronic structure of the molecule and how it is influenced by the interaction between the pyrrolidine ring and the aniline moiety. For instance, degradation of similar aniline compounds can be detected by the appearance of new absorbance bands at different wavelengths.

X-ray Crystallography for Solid-State Structural Determination

Direct single-crystal X-ray diffraction analysis of this compound has not been reported in the available literature. However, a study on its fluorinated analog, 2-(3,3,4,4-Tetrafluoropyrrolidin-1-yl)aniline, provides a comprehensive crystallographic dataset that can be used for comparative structural understanding. iucr.orgresearchgate.net

The analysis of this fluorinated derivative was performed using a Bruker SMART APEXII CCD area-detector diffractometer with Mo Kα radiation at a temperature of 298 K. iucr.org The crystal structure was solved and refined to provide precise measurements of its unit cell, bond lengths, and angles.

Key Crystallographic Findings for 2-(3,3,4,4-Tetrafluoropyrrolidin-1-yl)aniline:

The crystal data reveals an orthorhombic system with the space group P 2₁ 2₁ 2₁. iucr.orgresearchgate.net A significant feature of the molecular geometry is the dihedral angle of 62.63 (14)° between the phenyl ring and the pyrrolidine ring, indicating a substantially twisted conformation. iucr.org The pyrrolidine ring itself is not planar and adopts a distorted N1-envelope conformation. iucr.org

In the crystal lattice, molecules are linked by intermolecular N—H···F—C hydrogen bonds, forming zigzag chains along the b-axis. iucr.org This hydrogen bonding network is a key factor in the stabilization of the crystal packing.

The following table summarizes the crystallographic data for 2-(3,3,4,4-Tetrafluoropyrrolidin-1-yl)aniline. iucr.org

| Parameter | Value |

| Chemical Formula | C₁₀H₁₀F₄N₂ |

| Formula Weight | 234.20 |

| Crystal System | Orthorhombic |

| Space Group | P 2₁ 2₁ 2₁ |

| a (Å) | 6.791 (13) |

| b (Å) | 8.185 (16) |

| c (Å) | 18.66 (4) |

| V (ų) | 1037 (3) |

| Z | 4 |

| Radiation | Mo Kα |

| Temperature (K) | 298 |

| R-factor | 0.041 |

It is important to note that while this data provides a model for the potential solid-state structure of this compound, the presence of the four fluorine atoms in the analogue will influence bond lengths, bond angles, and intermolecular interactions due to steric and electronic effects. Therefore, the actual crystallographic parameters for this compound may differ. Further experimental work is required to determine the precise solid-state structure of this specific compound.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Molecular Stability and Properties

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study derivatives of 2-(pyrrolidin-1-yl)aniline to elucidate their molecular stability, geometric parameters, and electronic properties.

In another example concerning 2-nitro-5-(pyrrolidin-1-yl)phenol, DFT calculations demonstrated that the electron-rich pyrrolidine (B122466) group enhances the nucleophilic character of the aromatic ring. smolecule.com This electronic activation was shown to lower the energy barrier for electrophilic substitution at the ortho-position by 12.3 kcal/mol compared to unsubstituted phenol. smolecule.com Furthermore, DFT has been used to calculate electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for predicting chemical reactivity and electronic transitions. arabjchem.orgbohrium.com For example, the introduction of a nitro group creates a significant dipole moment (μ = 4.2 D), which can be important for interactions with biological targets. smolecule.com

Theoretical studies on 1,4,5-trisubstituted pyrrolidine-2,3-diones, synthesized from aniline (B41778) derivatives, employed DFT at the B3LYP/6-311++G(2d,2p)//B3LYP/6-31+G(d,p) level of theory to compare the stability of different tautomeric forms. beilstein-journals.orgbeilstein-journals.org The results showed that one tautomer was more stable than another by 1.3 kcal·mol⁻¹ in the gas phase. beilstein-journals.orgbeilstein-journals.org Such calculations provide a fundamental understanding of the intrinsic stability and preferred forms of these complex heterocyclic systems.

Table 1: Selected DFT-Calculated Properties for Pyrrolidine Derivatives

| Compound/Derivative | Calculated Property | Value | Computational Method | Source |

|---|---|---|---|---|

| 2-(3,3,4,4-Tetrafluoropyrrolidin-1-yl)aniline | Dihedral Angle (Phenyl-Pyrrolidine) | 62.63 (14)° | Not Specified | iucr.org |

| 2-Nitro-5-(pyrrolidin-1-yl)phenol | Energy Barrier Reduction for Nitration | 12.3 kcal/mol | DFT | smolecule.com |

| 2-Nitro-5-(pyrrolidin-1-yl)phenol | Dipole Moment (μ) | 4.2 D | DFT | smolecule.com |

| 4-acetyl-3-hydroxy-1,5-diphenyl-3-pyrrolin-2-one | Relative Stability of Tautomer (Gas Phase) | 1.3 kcal·mol⁻¹ | B3LYP/6-311++G(2d,2p) | beilstein-journals.orgbeilstein-journals.org |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of a ligand's activity. Derivatives of this compound have been the subject of numerous molecular docking studies to explore their potential as inhibitors of various enzymes.

In one study, novel pyrrolidine derivatives synthesized by condensing N-(3-acetylphenyl)-2-(pyrrolidin-1-yl)acetamide with substituted anilines were docked into the active sites of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes. nih.govresearchgate.net This analysis helped to rationalize the observed anti-inflammatory and analgesic activities of the compounds. nih.govresearchgate.net Similarly, docking studies were performed on pyrrolidine derivatives designed as inhibitors of myeloid cell leukemia-1 (Mcl-1), an anti-apoptotic protein and a target in cancer therapy. bohrium.com The results of these simulations revealed key interactions between the ligands and amino acid residues in the protein's binding site, which were further validated by molecular dynamics simulations. bohrium.com

Other research has focused on pyrrolidine analogs as inhibitors of dipeptidyl peptidase IV (DPP-4), a target for type 2 diabetes. tandfonline.comnih.gov Docking results for 1,2,3-(triazol-4-yl(phenyl)-2-aminopropyl)pyrrolidine-2-carbonitrile derivatives showed that the 2-cyanopyrrolidine ring occupied a hydrophobic pocket (S1), while the amino group formed hydrogen bonds with glutamate (B1630785) residues (Glu205 and Glu206). tandfonline.com These specific interactions are critical for the compound's inhibitory potency.

Table 2: Molecular Docking Results for Pyrrolidine Derivatives

| Derivative Class | Target Protein | Key Interacting Residues | Interaction Type | Source |

|---|---|---|---|---|

| Pyrrolidine-2,5-dione derivatives | Not Specified | Phe157, Arg312 | π-π stacking, Hydrogen bonds | tandfonline.com |

| 1,2,3-(triazol-4-yl(phenyl)-2-aminopropyl)pyrrolidine-2-carbonitrile | DPP-4 | Asn710, Glu205, Glu206, Arg358 | Hydrogen bonds | tandfonline.com |

| 2-(4-chlorobenzyl)-1-(2-(pyrrolidin-1-yl)ethyl)-1H-benzo[d]imidazol-5-amine | 5-COX | Not Specified | Hydrogen bonds, Pi-pi interactions | researchgate.net |

| Pyrrolo[1,2-a]quinoxaline (B1220188) derivatives | Sirt6 | Not Specified | π-cation interaction | nih.gov |

Conformational Analysis and Energy Minimization

The biological activity of a molecule is often highly dependent on its three-dimensional shape or conformation. Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Energy minimization is a computational process used to find the lowest energy conformation, which is typically the most stable and populated state.

For molecules containing a pyrrolidine ring, conformational analysis is particularly important. The five-membered pyrrolidine ring is not planar and can adopt various puckered conformations, such as the "envelope" and "twist" forms. The specific conformation can influence how the molecule fits into a receptor's binding site.

In studies of 2-(3-fluoropyrrolidin-1-yl)aniline, the fluorine substituent is noted to have significant effects on the molecule's conformational preferences. It can alter the pucker of the five-membered ring and the relative orientation of the aniline and pyrrolidine moieties, which in turn affects its interactions with biological targets. A crystallographic study of 2-(3,3,4,4-tetrafluoropyrrolidin-1-yl)aniline confirmed that its pyrrolidine ring adopts a distorted N1-envelope conformation. iucr.org

In a broader context, conformational analysis of pyrrolidine nucleotide analogs has shown that modifications, such as alkylation or acylation of the pyrrolidine nitrogen, can be used to "tune" the ring's conformation across the entire pseudorotation cycle. beilstein-journals.org This principle is also relevant to this compound derivatives, where substitutions can lock the ring into a specific conformation that is optimal for binding to a particular biological target. Computational methods, often combined with experimental data from NMR spectroscopy, are used to determine the parameters of these conformational equilibria. beilstein-journals.org

Theoretical Studies on Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating the detailed pathways of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, researchers can map out the entire reaction mechanism, identify the rate-determining step, and understand the factors that control selectivity.

Theoretical studies have been conducted on reactions involving aniline and other precursors to form complex pyrrolidine-containing heterocycles. For example, the mechanism of the three-component reaction between an aromatic aldehyde, aniline, and ethyl 2,4-dioxovalerate to form 4-acetyl-3-hydroxy-3-pyrroline-2-ones has been elucidated. beilstein-journals.orgbeilstein-journals.org The proposed mechanism involves the initial acid-catalyzed condensation of the aldehyde and aniline to form an iminium species, which is then attacked by the enol form of the dioxovalerate. beilstein-journals.org

In a subsequent step, the reaction of these pyrrolin-2-one derivatives with methylamine (B109427) was investigated using DFT calculations. beilstein-journals.orgbeilstein-journals.org This study explored the potential energy surface (PES) and determined that the formation of the main product is favored through the pathway with the lowest Gibbs free energy of activation (ΔG#), highlighting that the reaction is under kinetic rather than thermodynamic control. beilstein-journals.orgbeilstein-journals.org

Another study focused on the C(sp3)–H cyclizations of 2-(2-vinyl)phenoxy-tert-anilines, which are structurally related to this compound. rsc.org Theoretical calculations revealed that the rate-determining step is a hydride shift, which proceeds through a mixed mechanism involving both a sigmatropic rearrangement and an ionic hydride transfer. rsc.org The aromaticity of the transition state was found to be a significant factor only in the formation of six-membered rings. rsc.org These detailed mechanistic insights are invaluable for optimizing reaction conditions and designing new synthetic routes.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors that correlate with activity, QSAR models can be used to predict the activity of new, unsynthesized compounds and to guide the optimization of lead candidates.

Several QSAR studies have been performed on various classes of pyrrolidine derivatives. In one such study, a robust QSAR model was developed for 47 pyrrolidine analogs that act as DPP-IV inhibitors. nih.gov The analysis, using multiple linear regression (MLR) and partial least squares (PLS) methods, identified the shape flexibility index, an E-state index, and the dipole moment as critical parameters determining the inhibitory activity. nih.gov

Another study focused on 1-[3-(4-arylpiperazin-1-yl)propyl]pyrrolidin-2-one derivatives with antiarrhythmic activity. nih.gov The developed QSAR model, which explained 91% of the variance in the activity data, showed that the activity was mainly dependent on the PCR (atomic charges-related) and JGI4 (topological) descriptors. nih.gov

More complex 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been applied to pyrrolidine derivatives targeting the Mcl-1 protein. bohrium.com These models generated contour maps that visualize the regions around the molecule where steric bulk, electrostatic charge, and other properties are favorable or unfavorable for activity, providing a detailed roadmap for structural modifications to enhance potency. bohrium.com

Table 3: Key Descriptors in QSAR Models for Pyrrolidine Derivatives

| Derivative Class | Biological Activity | QSAR Method | Key Descriptors | Source |

|---|---|---|---|---|

| Pyrrolidine analogs | DPP-IV Inhibition | MLR, PLS | Shape flexibility index, Ipso atom E-state index, Dipole moment | nih.gov |

| 1-[3-(4-Arylpiperazin-1-yl)propyl]pyrrolidin-2-ones | Antiarrhythmic | MLR | PCR, JGI4 | nih.gov |

| Pyrrolidine derivatives | Mcl-1 Inhibition | CoMFA, CoMSIA, HQSAR | Steric, Electrostatic, Hydrophobic fields | bohrium.com |

| Substituted anilides | Antifungal/Antibacterial | Linear Regression | Molecular connectivity indices (0χ, 0χv, 2χ) | researchgate.net |

Advanced Applications in Medicinal Chemistry and Drug Discovery

Role as Precursors and Intermediates in Pharmaceutical Synthesis

The pyrrolidine (B122466) ring is a significant structural motif found in a wide range of natural products and synthetic drugs, including vitamins, hormones, and alkaloids. mdpi.com Consequently, 2-(Pyrrolidin-1-yl)aniline and its derivatives are valuable intermediates for creating a variety of bioactive molecules. nih.govresearchgate.net The chemical flexibility of this compound allows for its use as a building block in the synthesis of more complex molecular architectures.

The synthesis of various pharmaceuticals often begins with cyclic precursors like proline and 4-hydroxyproline, from which pyrrolidine-containing drugs are predominantly derived. mdpi.com For instance, the synthesis of some drugs involves the reaction of a pyrrolidine derivative with other chemical entities to construct the final active pharmaceutical ingredient. mdpi.com The development of new and efficient strategies for synthesizing γ-lactams, a common structure in bioactive molecules, often utilizes donor-acceptor cyclopropanes, highlighting the importance of pyrrolidine precursors. mdpi.com

Design and Synthesis of Pyrrolidine-Containing Bioactive Molecules

The pyrrolidine scaffold, a five-membered nitrogen-containing heterocycle, is a privileged structure in medicinal chemistry due to its structural versatility and biological activity. tandfonline.com Its non-planar, sp3-hybridized nature allows for the exploration of three-dimensional chemical space, a desirable characteristic in drug design. nih.gov The pyrrolidine moiety can influence a molecule's physicochemical properties, such as hydrophilicity and basicity, which are crucial for drug efficacy and bioavailability. tandfonline.comnih.gov

Analgesic and Anti-inflammatory Agents

Derivatives of this compound have shown promise as analgesic and anti-inflammatory agents. Research has focused on synthesizing new pyrrolidine derivatives and evaluating their effects on cyclooxygenase (COX) enzymes, which are key targets for anti-inflammatory drugs. nih.gov

In one study, new pyrrolidine derivatives were synthesized by condensing N-(3-acetylphenyl)-2-(pyrrolidin-1-yl)acetamide with substituted anilines. nih.gov The resulting compounds were then screened for their in vivo analgesic and anti-inflammatory activities. nih.gov Among the synthesized compounds, some exhibited significant anti-inflammatory and analgesic effects. nih.govresearchgate.net For example, compounds A-1 and A-4 were identified as having the highest anti-inflammatory and analgesic effects, respectively, suggesting their potential as lead compounds for the development of new non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov

Other research has explored pyrrolidinomorphinan derivatives, which have demonstrated analgesic activity. researchgate.net The introduction of a bromine atom into the aryl moiety of these compounds was found to prolong their analgesic effect. researchgate.net Additionally, a series of 3-aroyloxy-1-methyl-5-phenyl pyrrolidines were prepared and screened for their analgesic potency. journalagent.com

The anti-inflammatory potential of pyrrolidine derivatives is also linked to the inhibition of nitric oxide (NO) production. beilstein-journals.org Certain 4-(1-methylamino)ethylidene-1,5-disubstituted pyrrolidine-2,3-diones have been shown to inhibit inducible nitric oxide synthase (iNOS), with one compound, 5e, exhibiting significant inhibitory activity. beilstein-journals.org

Table 1: Analgesic and Anti-inflammatory Activity of Selected Pyrrolidine Derivatives

| Compound | Activity | Key Findings | Reference(s) |

|---|---|---|---|

| A-1 | Anti-inflammatory | Highest anti-inflammatory effect in its series. | nih.gov |

| A-4 | Analgesic | Highest analgesic effect in its series. | nih.gov |

| Brominated Pyrrolidinomorphinan | Analgesic | Prolonged analgesic effect. | researchgate.net |

| 5e | Anti-inflammatory | Significant inhibition of iNOS with an IC50 of 43.69 ± 5.26 µM. | beilstein-journals.org |

Antimicrobial and Antibacterial Agents

The pyrrolidine scaffold is a key component in the development of new antimicrobial and antibacterial agents, particularly in an era of rising antimicrobial resistance. tandfonline.comnih.gov Bacterial infections are a major global health concern, and pyrrolidine derivatives offer a promising avenue for the creation of novel synthetic molecules to combat them. tandfonline.comnih.gov

Derivatives of this compound have been investigated for their activity against various bacterial strains. For example, spirooxindole-pyrrolidine derivatives have been synthesized and evaluated for their antimicrobial properties. mdpi.com Structure-activity relationship (SAR) studies of these compounds revealed that those with a phenyl-hexahydro-1H-pyrrolizine ring demonstrated enhanced antimicrobial activity compared to those with a simple pyrrolidine ring. mdpi.com The presence of electron-withdrawing groups, such as halogens or a nitro group, on the phenyl rings also contributed to better antimicrobial effects. mdpi.com

In other research, sulfonylamino pyrrolidine derivatives have been synthesized and shown to possess antibacterial activity against S. aureus, E. coli, and P. aeruginosa. frontiersin.org Specifically, a compound containing two nitrophenyl groups and a pyran ring exhibited the best activity against these bacteria. frontiersin.org Furthermore, certain pyrrolidine derivatives bearing an indole (B1671886) moiety have demonstrated significant activity against A. baumannii. frontiersin.org

Anticancer and Antitumor Agents

The pyrrolidine moiety is a well-established pharmacophore in the design of anticancer agents. tandfonline.comnih.govresearchgate.net Its presence in a molecule can contribute to improved potency, selectivity, and reduced off-target effects. tandfonline.com Pyrrolidine derivatives have been shown to exert their anticancer effects through various mechanisms, including kinase inhibition, apoptosis induction, and cell cycle arrest. tandfonline.com

A study on 2-(3-alkylaminophenyl)-6-(pyrrolidin-1-yl)quinolin-4-ones demonstrated potent cytotoxic activity against several human cancer cell lines while showing weak inhibitory activity toward a normal cell line. nih.gov One of these compounds, 2-(3-methylaminophenyl)-6-(pyrrolidin-1-yl)quinolin-4-one (1), also exhibited significant anticancer activity in an in vivo xenograft model, marking it as a candidate for further investigation. nih.gov

Other research has focused on the synthesis of pyrrolidone derivatives bearing a 3,4,5-trimethoxyphenyl moiety, which have shown structure-dependent anticancer activity against A549 human lung adenocarcinoma cells. mdpi.com Additionally, N-[2-(4-chlorophenoxy)ethyl]-2-nitro-5-(pyrrolidin-1-yl)aniline has been explored for its potential in drug development, with aniline (B41778) derivatives known to interact with biological targets to inhibit cancer cell proliferation.

Table 2: Anticancer Activity of Selected Pyrrolidine Derivatives

| Compound | Target/Cell Line | Activity | Reference(s) |

|---|---|---|---|

| 2-(3-Methylaminophenyl)-6-(pyrrolidin-1-yl)quinolin-4-one (1) | Human cancer cell lines (e.g., Hep3B) | Potent cytotoxic activity in vitro and significant anticancer activity in vivo. | nih.gov |

| Pyrrolidone derivatives with 3,4,5-trimethoxyphenyl moiety | A549 human lung adenocarcinoma cells | Structure-dependent anticancer activity. | mdpi.com |

| 3-N-methyl-N-phenylamino-1-(pyrrolidin-1-yl)propan-2-ol (13b) | Src kinase | Highest inhibitory potency (IC50=66.1 μM) in its series. | nih.gov |

Antimalarial Applications

The emergence of drug-resistant strains of Plasmodium parasites necessitates the discovery of new antimalarial agents. Pyrrolidine derivatives have been identified as a promising chemotype in this area. google.com A hybrid target-phenotype drug discovery approach has pinpointed pyrrolidines as having suitable properties for optimization into clinical candidates. google.com

Research into aryl piperazine (B1678402) and pyrrolidine derivatives has led to the synthesis of compounds with the ability to inhibit the growth of the chloroquine-resistant FCR-3 strain of Plasmodium falciparum. nih.gov The presence of a hydroxyl group, a propane (B168953) chain, and a fluorine atom were found to be crucial for antiplasmodial activity. nih.gov One of the most active compounds was 1-(4-fluoronaphthyl)-3-[4-(4-nitro-2-trifluoromethylphenyl)piperazin-1-yl] propan-1-ol, which had an IC50 of 0.5 μM against P. falciparum. nih.gov

Another study focused on sp3-rich bridged pyrrolidine derivatives, which yielded compounds with antimalarial activity in the 1–5 μM range. nih.govmmv.org Further evaluation of a selected compound from this series indicated a good opportunity for further optimization. nih.govmmv.org Additionally, 4-aryl-N-benzylpyrrolidine-3-carboxamides have been identified as a novel chemotype for malaria drug discovery, with a lead compound, (+)-54b (CWHM-1008), showing EC50 values of 46 and 21 nM against drug-sensitive and drug-resistant P. falciparum strains, respectively, and oral efficacy in a mouse model. acs.org

Antidiabetic Agents

Pyrrolidine-based compounds have emerged as significant therapeutic agents for the management of type 2 diabetes mellitus. tandfonline.com They can act through various mechanisms, including the inhibition of enzymes like α-amylase and α-glucosidase, which reduces intestinal glucose absorption, and the inhibition of dipeptidyl peptidase-4 (DPP-4). tandfonline.comnih.gov

The inhibition of DPP-4 by pyrrolidine-based compounds, such as vildagliptin (B1682220) and saxagliptin, is a key strategy in diabetes treatment. tandfonline.com These inhibitors prolong the activity of incretin (B1656795) hormones, leading to enhanced insulin (B600854) secretion and improved glycemic control. tandfonline.com Research has identified several potent pyrrolidine-based DPP-4 inhibitors, with some compounds exhibiting IC50 values in the nanomolar range. tandfonline.comtandfonline.com For instance, compound 15a was found to be a highly potent antidiabetic agent with a DPP-4 IC50 value of 0.002 µM. tandfonline.com

The synthesis of pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors has also been a focus of research. nih.gov Studies on pyrrolidine-2,5-dione derivatives have shown moderate α-glucosidase inhibition. tandfonline.com

Factor Xa Inhibitors

Factor Xa (fXa) is a critical enzyme in the blood coagulation cascade, making it a prime target for anticoagulant therapies to prevent and treat thrombotic disorders. researchgate.net The this compound framework has been incorporated into several classes of fXa inhibitors. For instance, structure-based drug design has led to the development of potent inhibitors based on a pyrrolidin-2-one scaffold. nih.govnih.gov In one series, pyrrolidine-1,2-dicarboxamides were discovered as fXa inhibitors, with an initial hit compound featuring a D-proline scaffold (a derivative of pyrrolidine) showing an IC50 of 18 nM. nih.govwiley.com Optimization of this series by modifying substituents on the core structure led to a subnanomolar inhibitor of fXa with an IC50 of 0.38 nM, demonstrating excellent oral bioavailability and efficacy in preclinical models. nih.govwiley.com These studies highlight the central role of the pyrrolidinone scaffold in correctly positioning other parts of the molecule, such as the P1 and P4 groups, into the S1 and S4 binding pockets of the fXa active site. researchgate.net

Sirtuin (Sirt6) Activators

Sirtuin 6 (SIRT6) is a NAD+-dependent deacetylase that plays a crucial role in regulating genome stability, metabolism, and longevity, making it a target for various age-related diseases and cancers. nih.gov The this compound moiety has been instrumental in the development of novel SIRT6 activators. Researchers identified a class of potent and selective SIRT6 activators based on a pyrrolo[1,2-a]quinoxaline (B1220188) structure. nih.gov The development began with a lead compound, UBCS039, which was found to weakly stimulate SIRT6 activity. mdpi.com Subsequent derivatization and structure-activity relationship (SAR) studies, which included introducing a 2-(pyrrolidin-1-yl) group, led to compounds with significantly improved potency. nih.govnih.gov For example, introducing various side chains at the terminal nitrogen of a piperazinyl moiety attached to the core structure resulted in compounds that enhanced SIRT6 activation by over seven-fold. nih.gov These activators have shown promising results in cellular models, including repressing the production of pro-inflammatory cytokines. nih.govnih.gov

| Compound/Derivative | Modification | Sirt6 Activation (Fold at 100 µM) |

| UBCS039 (Lead) | - | ~2-3.5 |

| Compound 21 | 4-methylpiperazin-1-yl moiety | Most potent in initial screen |

| Compound 38 | Terminal dimethylamino side chain | ~7.38 |

| Compound 35 | Terminal hydroxyl side chain | ~6.73 |

| Compound 36 | Terminal ether side chain | ~5.02 |

This table presents a selection of research findings on Sirt6 activators derived from a pyrrolo[1,2-a]quinoxaline scaffold, demonstrating the impact of different side chains on activation potency. Data sourced from nih.gov.

JAK2/FLT3 Kinase Inhibitors

Janus kinase 2 (JAK2) and Fms-like tyrosine kinase 3 (FLT3) are key players in signaling pathways that control cell proliferation and differentiation. Mutations in these kinases are associated with myeloproliferative neoplasms and acute myeloid leukemia. The this compound scaffold, specifically as a 2-(pyrrolidin-1-yl)ethoxy side chain, is a key feature of potent macrocyclic dual JAK2/FLT3 inhibitors like pacritinib (B611967) (SB1518) and SB1578. nih.govacs.orgresearchgate.net These inhibitors were developed through structure-based design to be competitive with ATP at the kinase active site. researchgate.netnih.gov SB1578 was optimized from pacritinib to achieve greater selectivity for JAK2, making it a promising candidate for treating autoimmune diseases like rheumatoid arthritis. nih.govnewdrugapprovals.orgrsc.org The pyrrolidine-containing side chain plays a crucial role in achieving the desired potency and pharmacokinetic properties.

| Compound | Target | IC50 (nM) |

| Pacritinib (SB1518) | JAK2 | 22 |

| FLT3 | 19 | |

| SB1578 | JAK2 | 23 |

| FLT3 | 160 |

This table shows the inhibitory concentrations (IC50) of pacritinib and its more selective analogue SB1578 against their target kinases, highlighting the role of structural optimization. Data sourced from rsc.orghilarispublisher.com.

Structure-Activity Relationship (SAR) Studies and Pharmacophore Elucidation

Understanding how the chemical structure of this compound derivatives relates to their biological activity is fundamental for designing more effective and selective drugs. nih.gov

Influence of Substituent Effects on Biological Activity

SAR studies have revealed that even minor changes to the this compound core can dramatically alter biological activity.

In Sirt6 Activators: For the pyrrolo[1,2-a]quinoxaline series, attaching different amino side chains to the 3-pyridyl moiety significantly impacted potency. While a 4-methylpiperazin-1-yl group (compound 21) was highly effective, adding a morpholinyl group completely abolished Sirt6 activation. nih.gov Further optimization showed that adding long alkyl side chains with terminal hydroxyl, ether, or dimethylamino groups to the piperazine ring could boost activation up to 7.38-fold. nih.gov

In Kinase Inhibitors: In the development of kinase inhibitors, substituents on the aniline ring are critical for potency and selectivity. soton.ac.uk For some 4-anilinoquinoline inhibitors, electron-withdrawing groups like fluorine were well-tolerated, whereas non-halogen electron-withdrawing groups were generally not. soton.ac.uk The position of the substituent is also key; a 3-methoxy group on the aniline ring retained high potency, while a 4-methoxy group led to a 100-fold drop in activity. soton.ac.uk Similarly, for some kinase inhibitors, larger substituents at the para-position of the aniline ring decreased potency. reactionbiology.com

In Factor Xa Inhibitors: In pyrrolidin-2-one-based fXa inhibitors, modifying the P4 group (often attached via the aniline) is a key optimization strategy. Replacing an initial biphenylsulfonamide P4 group with various alanylamide groups incorporating different cyclic amines helped to fine-tune the inhibitor's properties, leading to compounds with subnanomolar potency and excellent oral bioavailability. nih.govnih.gov

Role of Pyrrolidine and Aniline Moieties in Molecular Interactions

The two core components of the scaffold, the pyrrolidine ring and the aniline moiety, serve distinct but complementary roles in binding to target proteins.

Pyrrolidine Moiety: The saturated, non-planar pyrrolidine ring is crucial for exploring three-dimensional space within a target's binding pocket. nih.govresearchgate.netnih.gov Its sp3-hybridized carbons allow for specific spatial arrangements of substituents that can fit into well-defined sub-pockets, such as the S1 pocket of Factor Xa. researchgate.net The nitrogen atom within the pyrrolidine ring is also a key feature. It can act as a hydrogen bond acceptor or, when protonated, form crucial π-cation interactions with aromatic residues like tryptophan in the binding site, as observed in docking studies of Sirt6 activators. nih.govnih.gov Furthermore, the pyrrolidine nitrogen serves as a convenient synthetic handle for attaching side chains to modulate solubility and potency. nih.gov

Aniline Moiety: The aniline portion of the scaffold primarily acts as an anchor and an interacting pharmacophore. The aromatic ring can participate in hydrophobic and π-stacking interactions with the target protein. The amine group is a versatile synthetic point for building out larger, more complex structures, such as the macrocycles seen in JAK2 inhibitors or the extended P4 groups in Factor Xa inhibitors. researchgate.netnih.gov Substitutions on the aniline ring directly influence the electronic properties of the molecule, affecting its binding affinity and interaction with efflux pumps like P-gp, which is critical for oral bioavailability. acs.org

Impact of Stereochemistry on Pharmacological Profiles

The stereochemistry of the pyrrolidine ring is a critical determinant of biological activity, as enzymes are chiral environments that can distinguish between different stereoisomers of a drug. nih.govnih.gov

The non-planar nature of the pyrrolidine ring means that substituents can be oriented in specific axial or equatorial positions, leading to different biological profiles for different stereoisomers. nih.govd-nb.info This is particularly important for kinase inhibitors, where exploiting the three-dimensional nature of the active site can lead to improved potency and selectivity. nih.gov

In the development of kinase inhibitors with chiral peptidomimetic tails, replacing an L-proline-based scaffold with a D-proline one resulted in lower selectivity between Lck and c-Src kinases, demonstrating that the specific stereochemical conformation is vital for precise target recognition. nih.gov Similarly, another study found that an inhibitor with a specific stereochemistry (7c) showed a significant (>10-fold) drop in selectivity compared to its diastereomer (7a), underscoring the profound impact of stereoisomeric changes on kinase inhibition profiles. semanticscholar.orgtandfonline.com The ability to synthesize specific enantiopure pyrrolidine scaffolds is therefore essential for developing drugs with optimal pharmacological properties. nih.govmdpi.com

Pharmacological Evaluation Methodologies (In Vitro and In Vivo)

The pharmacological assessment of derivatives based on the this compound scaffold is a critical step in drug discovery, encompassing a range of in vitro and in vivo methodologies. These evaluations aim to determine the biological activity, potency, and potential therapeutic applications of newly synthesized compounds.

In Vitro Methodologies

In vitro assays are fundamental for the initial screening and characterization of this compound derivatives. These tests are conducted in a controlled environment outside of a living organism, often utilizing isolated enzymes, cells, or tissues.

Enzyme Inhibition Assays: A primary application for these derivatives is in the development of enzyme inhibitors. For instance, various pyrrolidine derivatives have been evaluated for their ability to inhibit enzymes implicated in diabetes and inflammation. Spiro-oxindole pyrrolidine compounds were assessed for their in vitro α-amylase inhibitory activity, with several showing potent inhibition. tandfonline.com Similarly, other series of pyrrolidine derivatives have been tested against α-glucosidase and Dipeptidyl Peptidase-4 (DPP-4), both significant targets in anti-diabetic therapy. tandfonline.com The inhibitory concentration (IC₅₀) is a key metric derived from these assays, indicating the concentration of the compound required to inhibit 50% of the enzyme's activity.

Cell-Based Assays: These assays use living cells to evaluate the effects of compounds on cellular processes. For anticancer research, cytotoxicity assays are common. For example, a series of 4,5-di(furan-2-yl)-2-phenyl-1-(2-(pyrrolidin-1-yl)ethyl-1H-imidazole derivatives were evaluated for their in vitro cytotoxicity against Hepatocellular carcinoma (HepG2) human liver cancer cell lines to determine their IC₅₀ values. ymerdigital.com In the field of neuropharmacology, functional assays using cell lines that express specific ion channels are employed. Derivatives of this compound have been evaluated for their ability to modulate Kv7.2 (KCNQ2) potassium channels, with assays designed to measure whether a compound acts as an inhibitor (blocker) or an activator (opener). nih.gov FLIPR (Fluorometric Imaging Plate Reader)-based intracellular calcium response assays are also used to assess the inhibition of ion channels like the N-type calcium channel (CaV2.2). rsc.org

Receptor and Channel Binding Assays: These studies determine the affinity of a compound for a specific biological target. While detailed binding studies for the parent compound are not extensively published, research on analogues highlights this methodology. researchgate.net For example, studies on pyrrolidine-based compounds often investigate their binding affinities for α-adrenoceptors to correlate binding with observed antihypertensive effects. researchgate.net

Below is a table summarizing in vitro evaluation data for various derivatives containing the pyrrolidine motif.

| Compound Series/Derivative | Target | Assay Type | Key Findings (IC₅₀/EC₅₀/Fold Activation) |

| Spiro-oxindole pyrrolidine derivatives (1a-1d) | α-amylase | Enzyme Inhibition | IC₅₀ values of 1.49, 1.50, 1.57, and 1.59 µM, respectively. tandfonline.com |

| 4-hydroxymethyl-1-methyl pyrrolidine derivative (3a) | α-Glucosidase | Enzyme Inhibition | IC₅₀ value of 1.116 µM. tandfonline.com |

| 2-cyano-N-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidine-1-sulfonamide derivatives (4a-4e) | DPP-4 | Enzyme Inhibition | IC₅₀ values of 0.011, 0.013, 0.015, 0.011, and 0.013 µM, respectively. tandfonline.com |

| 2-phenyl-N-(2-(pyrrolidin-1-yl)phenyl)acetamide (Lead Compound 5) | KCNQ2 Channel | Ion Channel Inhibition | IC₅₀ = 163 nM. nih.gov |

| (S)-2-Phenyl-N-(2-(pyrrolidin-1-yl)phenyl)butanamide ((S)-5) | KCNQ2 Channel | Ion Channel Inhibition | IC₅₀ = 69 nM. nih.gov |

| Pyrrolo[1,2-a]quinoxaline derivative (Compound 21) | Sirt6 | Enzyme Activation | 4.62-fold activation at 100 μM. nih.gov |

| Pyrrolidine-based phenoxyaniline (B8288346) analogues | CaV2.2 Channel | Ion Channel Inhibition | Evaluation of a series of analogues for inhibitory potency. rsc.org |

| 4,5-di(furan-2-yl)-2-phenyl-1-(2-(pyrrolidin-1-yl)ethyl-1H-imidazole derivatives (1b, 1h) | HepG2 Cancer Cells | Cytotoxicity Assay | Compounds showed significant anticancer activity. ymerdigital.com |

In Vivo Methodologies

Following promising in vitro results, compounds are advanced to in vivo studies, which are conducted in living organisms, typically laboratory animals like mice or rats. These studies are crucial for understanding a compound's activity and effects within a complex biological system.

Analgesic and Anti-inflammatory Models: The potential of pyrrolidine derivatives as analgesic (pain-relieving) and anti-inflammatory agents has been explored using established animal models. researchgate.netnih.gov For instance, the acetic acid-induced writhing test in mice is a common model to screen for analgesic activity, where a reduction in the number of writhing responses indicates an analgesic effect. nih.gov For anti-inflammatory evaluation, the carrageenan-induced paw edema model in rats is frequently used. researchgate.netnih.gov In this model, the ability of a test compound to reduce the swelling in the rat's paw after injection of carrageenan is measured over time.

Anticancer and Anti-metastasis Models: To evaluate anticancer efficacy in vivo, tumor models in mice are often utilized. For example, an anti-metastasis model using mice bearing H22 tumor cells has been used to assess the anti-tumor activities of galloyl pyrrolidine derivatives. researchgate.net The primary endpoint in such studies is often the inhibition rate of tumor growth or metastasis. researchgate.net